1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone
Description
1-(5-Bromo-2-hydroxypyridin-3-yl)ethanone (CAS: 1393567-59-3) is a brominated pyridine derivative featuring a hydroxyl group at the 2-position and an acetyl group at the 3-position of the pyridine ring. Its molecular formula is C₇H₆BrNO₂, with a molecular weight of 216.03 g/mol . This compound is primarily utilized as a key intermediate in organic synthesis and pharmaceutical development due to its reactive ketone and hydroxyl groups, which facilitate further functionalization . Its structural uniqueness lies in the combination of electron-withdrawing bromine and hydroxyl substituents, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
3-acetyl-5-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(8)3-9-7(6)11/h2-3H,1H3,(H,9,11) |
InChI Key |
OQUCRWYOGFVNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CNC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromopyridin-2(1H)-one typically involves the bromination of 3-acetylpyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Acetyl-5-bromopyridin-2(1H)-one may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-bromopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Carboxylic acids or alcohols derived from the acetyl group.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
3-Acetyl-5-bromopyridin-2(1H)-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Explored for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and bromine groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound distinguishes it from halogenated (Cl, F) or alkylated (CH₃) analogs, offering unique hydrogen-bonding interactions critical for drug-receptor binding .
Physical and Spectral Properties
Melting Points and Solubility
- 1-(5-Bromo-pyridin-3-yl)-ethanone: Melts at 90°C, with a boiling point of 103°C/4mm .
- 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone: Higher molecular weight (248.50 g/mol) and XLogP3 of 2.6 suggest moderate lipophilicity .
Spectroscopic Data
- 1H NMR: Analogous compounds (e.g., 5-Bromo-3-methyl-2(5H)-furanone) exhibit characteristic peaks for acetyl groups (~2.5 ppm for CH₃) and aromatic protons (~7–8 ppm) .
- FTIR : Acetyl C=O stretches appear at ~1700 cm⁻¹, while hydroxyl O-H stretches (in the target compound) would emerge near 3200–3600 cm⁻¹ .
Biological Activity
1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its pharmacological applications.
Synthesis
The synthesis of 1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone typically involves the bromination of 2-hydroxypyridine followed by acetylation. The general reaction pathway can be summarized as follows:
- Bromination : 2-Hydroxypyridine is treated with bromine to introduce a bromine atom at the 5-position.
- Acetylation : The resulting compound is then reacted with acetyl chloride or acetic anhydride to form 1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone.
The overall reaction can be represented as:
Antimicrobial Activity
Research indicates that compounds with pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM for certain derivatives . While specific data on 1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone is limited, its structural similarity to other active pyridine compounds suggests potential antimicrobial efficacy.
Antioxidant Activity
Antioxidant activity has also been reported in related pyridine derivatives. For example, certain hydroxypyridine compounds demonstrated significant radical scavenging abilities with effective concentrations (EC50) between 0.039 and 0.389 mM . The presence of hydroxy groups in the structure enhances the electron-donating ability, contributing to antioxidant effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar pyridine derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease research. Some compounds exhibited IC50 values as low as 0.89 μM against MAO B, indicating strong inhibitory activity .
Study on Derivative Compounds
A study focused on various derivatives of pyridine compounds found that modifications in the structure significantly affected biological activity. For instance, compounds with additional hydroxyl or methoxy groups showed enhanced inhibition against AChE and BChE compared to their non-substituted counterparts . This suggests that the introduction of functional groups in 1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone could similarly enhance its bioactivity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of pyridine derivatives to target enzymes. These studies indicated that certain substitutions could improve binding interactions within the active sites of enzymes like tyrosinase, which is relevant for skin-related disorders . While specific docking studies for 1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone are not available, its structural characteristics suggest it may exhibit similar binding properties.
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C9H9BrO3 |
| Synthesis Method | Bromination followed by acetylation |
| Antimicrobial Activity | MIC: 2.18 - 3.08 μM (similar compounds) |
| Antioxidant Activity | EC50: 0.039 - 0.389 mM (related derivatives) |
| Enzyme Inhibition | IC50: as low as 0.89 μM against MAO B (similar compounds) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
